Lauryl Stearate

Description

Properties

IUPAC Name |

dodecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTVEUGOGWTHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063765, DTXSID201022413 | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-18-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5303-25-3, 68412-12-4, 68201-20-7 | |

| Record name | Dodecyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, C12-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-18-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-14-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9A08VM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lauryl Stearate and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauryl Stearate, its synonyms, and its applications in scientific research, with a particular focus on drug development. This document details its physicochemical properties, experimental protocols for its use in formulations, and potential signaling pathway interactions.

Nomenclature and Synonyms of this compound

This compound is a fatty acid ester with a variety of synonyms used across scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and accurate identification of the compound.

| Identifier Type | Identifier |

| Common Name | This compound |

| IUPAC Name | dodecyl octadecanoate[1] |

| CAS Number | 5303-25-3[2][3][4] |

| Molecular Formula | C30H60O2[1][3][4] |

| Other Synonyms | Dodecyl stearate[1][2][3], Octadecanoic acid, dodecyl ester[1][2][3], Stearic acid, dodecyl ester[1][3] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its application in various formulations, influencing factors such as solubility, stability, and release characteristics.

| Property | Value | Source |

| Molecular Weight | 452.8 g/mol | [1][5][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 40.0 to 42.0 °C | [6] |

| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [7] |

| Density | 0.9 ± 0.1 g/cm³ | [7] |

Experimental Protocols

This compound is utilized in various pharmaceutical formulations, primarily in solid lipid nanoparticles (SLNs) for drug delivery and as a lubricant in tablet manufacturing.

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, a common technique for encapsulating lipophilic drugs.

Materials:

-

This compound (as the solid lipid)

-

Drug to be encapsulated (lipophilic)

-

Surfactant (e.g., Polysorbate 80, Lecithin)

-

Purified water

Equipment:

-

High-shear homogenizer

-

Probe sonicator

-

Water bath

-

Magnetic stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the this compound by heating it to approximately 5-10°C above its melting point (around 50-55°C) in a beaker placed in a water bath.

-

Dissolve the lipophilic drug in the molten this compound with continuous stirring to ensure a homogenous mixture.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant (e.g., Polysorbate 80) in purified water in a separate beaker.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring at a moderate speed using a magnetic stirrer.

-

After the complete addition of the aqueous phase, subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

-

-

Sonication:

-

Immediately sonicate the hot pre-emulsion using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size (typically 5-15 minutes).

-

-

Cooling and Solidification:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This will cause the lipid to solidify and form the SLNs.

-

-

Purification (Optional):

-

To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis or centrifugation followed by redispersion in purified water.

-

Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.

This protocol provides a general method for the quantification of this compound in a semi-solid formulation, such as a cream, using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

Materials and Reagents:

-

Cream formulation containing this compound

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

Instrumentation:

-

HPLC system equipped with an ELSD

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

A gradient elution is typically used, starting with a lower percentage of Mobile Phase B and increasing over time to elute the lipophilic this compound. An example gradient could be: 0-5 min (70% B), 5-15 min (70-95% B), 15-20 min (95% B), 20-25 min (95-70% B).

-

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of this compound in the sample.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the cream formulation into a centrifuge tube.

-

Add a known volume of methanol and vortex vigorously for several minutes to extract the this compound.

-

Centrifuge the mixture to separate the precipitated cream components.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC-ELSD Analysis:

-

Set the HPLC and ELSD parameters. Typical ELSD settings include a drift tube temperature of 50-70°C and a nebulizing gas (nitrogen) pressure of 3-4 bar.

-

Inject the standard solutions and the prepared sample solution into the HPLC system.

-

Record the chromatograms and the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve and calculate the amount in the original cream formulation.

-

Caption: General workflow for quantifying this compound in a cream formulation using HPLC-ELSD.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways affected by this compound are limited, its components, lauric acid and stearic acid, are known to interact with various cellular signaling pathways, particularly those involved in lipid metabolism and inflammation. It is plausible that this compound, upon hydrolysis, could influence these pathways.

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[8][9][10] The activation of PPARs can lead to the regulation of genes involved in fatty acid uptake, oxidation, and storage.

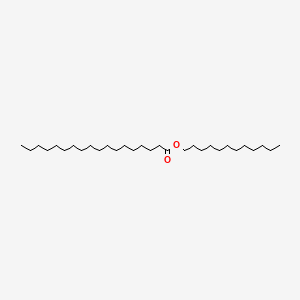

Caption: Hypothetical pathway of this compound influencing PPAR-mediated gene expression.

Some fatty acids have been shown to modulate inflammatory responses by affecting the NF-κB signaling pathway.[2][6][11] This pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

References

- 1. ijpsr.com [ijpsr.com]

- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium lauryl sulphate alters the mRNA expression of lipid-metabolizing enzymes and PPAR signalling in normal human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modulation of PPAR-γ by Nutraceutics as Complementary Treatment for Obesity-Related Disorders and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Dodecyl Stearate: A Comprehensive Technical Guide for Researchers

A deep dive into the chemical properties, synthesis, analysis, and pharmaceutical applications of Dodecyl Stearate (CAS No: 5303-25-3), a versatile fatty acid ester.

Abstract

Dodecyl stearate, the ester of dodecanol and stearic acid, is a multifaceted compound with significant applications in the pharmaceutical and cosmetic industries. This technical guide provides a thorough examination of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in drug delivery and formulation development. With a focus on providing actionable information for researchers, scientists, and drug development professionals, this document consolidates key technical data and methodologies to support further innovation and application of dodecyl stearate.

Chemical and Physical Properties

Dodecyl stearate, also known as lauryl stearate, is a saturated fatty acid ester. Its chemical structure consists of a C12 alkyl chain from dodecanol esterified to the C18 acyl chain of stearic acid. This composition imparts desirable properties such as lubricity and hydrophobicity, making it a valuable excipient in various formulations.

| Property | Value | Reference |

| CAS Number | 5303-25-3 | |

| Molecular Formula | C30H60O2 | |

| Molecular Weight | 452.81 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 44-46 °C | |

| Boiling Point | > 250 °C at 10 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and oils. |

Synthesis of Dodecyl Stearate

Dodecyl stearate can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired purity, yield, and process conditions.

Chemical Synthesis: Fischer Esterification

The most common chemical synthesis route is the Fischer esterification of stearic acid with dodecanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine stearic acid (1 molar equivalent) and dodecanol (1.2 molar equivalents).

-

Solvent and Catalyst Addition: Add toluene as the solvent to facilitate the removal of water. Add a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C). The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity products with fewer byproducts. Lipases are commonly used for the esterification of fatty acids.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled shaker, combine stearic acid (1 molar equivalent) and dodecanol (1 molar equivalent) in a solvent-free system or in an organic solvent such as hexane.

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture. The enzyme loading is typically 5-10% by weight of the substrates.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (typically 50-60 °C) with continuous shaking. The removal of water can be facilitated by applying a vacuum or by adding molecular sieves to the reaction mixture.

-

Monitoring and Purification: Monitor the reaction progress by analyzing samples using gas chromatography (GC). Once the desired conversion is reached, the enzyme can be recovered by filtration for reuse. The product can be purified by removing any unreacted starting materials, for example, by vacuum distillation or chromatography.

Analytical Methods

The purity and identity of dodecyl stearate are typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the qualitative and quantitative analysis of dodecyl stearate.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the dodecyl stearate sample in a suitable organic solvent, such as hexane or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the dodecyl stearate peak based on its retention time and characteristic mass spectrum, which will show a molecular ion peak (M+) at m/z 452.8 and fragmentation patterns corresponding to the dodecyl and stearoyl moieties.

Applications in Drug Development

Dodecyl stearate's physicochemical properties make it a valuable excipient in various pharmaceutical dosage forms.

Lubricant in Tablet Formulations

In solid dosage forms, lubricants are crucial for reducing friction between the tablet and the die wall during ejection. Stearates are widely used for this purpose.[1]

Experimental Protocol for Tablet Formulation:

-

Blending: Prepare a powder blend of the active pharmaceutical ingredient (API) and other excipients (e.g., diluents, binders, disintegrants).

-

Lubricant Addition: Add dodecyl stearate (typically 0.5-2.0% w/w) to the powder blend. Mix for a short period (e.g., 2-5 minutes) to ensure uniform distribution without over-lubrication, which can negatively impact tablet hardness and dissolution.

-

Compression: Compress the lubricated blend into tablets using a tablet press.

-

Evaluation: Evaluate the tablets for properties such as hardness, friability, disintegration time, and dissolution rate to assess the effectiveness of the lubrication.

Solid Lipid Nanoparticles (SLNs) for Drug Delivery

Dodecyl stearate can be used as a solid lipid matrix for the encapsulation of lipophilic drugs in Solid Lipid Nanoparticles (SLNs). SLNs are a promising drug delivery system that can enhance the bioavailability and provide controlled release of the encapsulated drug.[2]

Experimental Protocol for SLN Preparation (Hot Homogenization Method):

-

Lipid Phase Preparation: Melt the dodecyl stearate by heating it to approximately 10-15 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

-

Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the coarse emulsion to high-pressure homogenization (HPH) for several cycles to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release profile.

Conclusion

Dodecyl stearate is a well-characterized fatty acid ester with established applications in the pharmaceutical and cosmetic industries. Its synthesis is achievable through straightforward chemical or enzymatic methods, and its analysis can be reliably performed using standard chromatographic techniques. For drug development professionals, dodecyl stearate offers significant potential as a lubricant in solid dosage forms and as a lipid matrix in advanced drug delivery systems like solid lipid nanoparticles. The detailed protocols and technical data presented in this guide are intended to facilitate further research and development of innovative formulations leveraging the unique properties of dodecyl stearate.

References

An In-depth Technical Guide to the Safety of Octadecanoic Acid, Dodecyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of octadecanoic acid, dodecyl ester (CAS No. 5303-25-3), also known as dodecyl stearate or lauryl stearate. This document summarizes available data on its physical, chemical, and toxicological properties, and details the standard experimental protocols used to assess the safety of such substances.

Chemical and Physical Properties

Octadecanoic acid, dodecyl ester is the ester of stearic acid and dodecyl alcohol. It functions as a skin-conditioning agent and emollient in cosmetic formulations.[1]

| Identifier | Value |

| Chemical Name | Octadecanoic acid, dodecyl ester |

| Synonyms | Dodecyl stearate, this compound, Dodecyl octadecanoate, Stearic acid, dodecyl ester |

| CAS Number | 5303-25-3 |

| Molecular Formula | C30H60O2 |

| Molecular Weight | 452.8 g/mol [1] |

| Physical State | Solid |

| Solubility | Insoluble in water |

Toxicological Data

The available data indicates that octadecanoic acid, dodecyl ester has a low order of toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including dodecyl stearate, are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[1]

Acute Toxicity

| Endpoint | Result | Species | Reference |

| Oral LD50 | Low acute toxicity. For structurally similar fatty acid esters, LD50 values are generally > 5 g/kg. | Rat | General assessment for fatty acid esters |

| Dermal LD50 | Not available. Expected to be of low toxicity based on the low oral toxicity and poor dermal absorption. | - | - |

| Inhalation LC50 | Not available. Not expected to be a significant route of exposure due to low vapor pressure. | - | - |

Irritation and Sensitization

| Endpoint | Result | Species | Reference |

| Skin Irritation | Generally non- to mildly irritating.[2][3] | Rabbit | [2][3] |

| Eye Irritation | Can cause slight, transient ocular irritation.[2][3] | Rabbit | [2][3] |

| Skin Sensitization | Not considered to be a skin sensitizer.[2][3] | Guinea Pig | [2][3] |

Genotoxicity

| Endpoint | Result | Test System | Reference |

| Ames Test | Negative. Stearic acid, a component, was non-mutagenic in the Ames test.[2][3] | Salmonella typhimurium | [2][3] |

Experimental Protocols

The following are detailed methodologies for key toxicological studies, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - OECD 401

-

Principle: The test substance is administered orally by gavage in graduated doses to groups of experimental animals, with one dose per group. Observations of effects and mortality are made.

-

Test Animals: Typically rats, at least 5 of the same sex per dose level.

-

Procedure:

-

Animals are fasted prior to administration.

-

The test substance is administered in a single dose by gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.

Acute Dermal Toxicity - OECD 402

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.

-

Test Animals: Typically rats or rabbits.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

After 24 hours, the residual test substance is removed.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

-

Data Analysis: The LD50 is determined, and any observed pathological changes are recorded.

Skin Irritation/Corrosion - OECD 404

-

Principle: The test substance is applied to a small area of the skin of a single animal.

-

Test Animals: Albino rabbit.

-

Procedure:

-

Approximately 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of shaved skin.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Skin reactions are scored according to a standardized grading system.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion - OECD 405

-

Principle: The test substance is instilled into the conjunctival sac of one eye of the experimental animal.

-

Test Animals: Albino rabbit.

-

Procedure:

-

A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is placed in the conjunctival sac of one eye.

-

The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

-

The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.

-

Ocular lesions (cornea, iris, and conjunctivae) are scored using a standardized system.

-

-

Data Analysis: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are recorded and used to classify the irritation potential of the substance.

Skin Sensitization - OECD 406 (Guinea Pig Maximization Test)

-

Principle: The test assesses the potential of a substance to induce skin sensitization. It involves an induction phase and a subsequent challenge phase.

-

Test Animals: Guinea pigs.

-

Procedure:

-

Induction Phase:

-

Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in adjuvant, adjuvant alone, and the test substance in a suitable vehicle.

-

Day 7: The same test site is treated topically with the test substance, usually under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Day 21: A challenge patch with the test substance (at a non-irritating concentration) is applied to a naive site on the flank for 24 hours.

-

-

Skin reactions at the challenge site are observed at 48 and 72 hours after the start of the challenge.

-

-

Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group that did not receive the induction exposure to the test substance.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Principle: This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by the test substance.

-

Test System: At least five strains of bacteria are used.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver).

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

Caption: A generalized workflow for chemical safety assessment, from initial evaluation to risk characterization.

References

An In-depth Technical Guide to the Solubility of Lauryl Stearate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lauryl stearate (dodecyl octadecanoate), a long-chain wax ester. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents solubility data for its constituent fatty acid, stearic acid, as a relevant proxy. Furthermore, it details a standard experimental protocol for determining the solubility of waxy solids and provides a logical workflow for this process.

Introduction to this compound

This compound (CAS 5303-25-3) is an ester formed from the reaction of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid).[1][2] It is a waxy solid at room temperature with a melting point of approximately 41°C.[3] As a long-chain, non-polar molecule, its solubility is dictated by the principle of "like dissolves like." It is primarily used in cosmetics and pharmaceutical formulations as an emollient, skin conditioning agent, emulsion stabilizer, and lubricant.[1][4]

Solubility Profile

This compound, being a wax ester, is generally soluble in non-polar organic solvents and exhibits very low solubility in polar solvents.[5] General solubility characteristics for wax esters include solubility in:

-

Aromatic hydrocarbons

-

Ethers

-

Esters

-

Ketones

-

Chloroform[5]

Conversely, it is practically insoluble in water.[6] The long, saturated hydrocarbon chains of both the lauryl alcohol and stearic acid moieties dominate the molecule's character, making it highly hydrophobic.[7][8]

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, the solubility of stearic acid, its primary constituent by mass, has been well-studied and serves as a valuable reference point for formulation development. The behavior of stearic acid provides strong indications for solvent selection for its esters.

The table below summarizes the experimentally determined solubility of stearic acid in several common organic solvents at various temperatures, measured via the gravimetric method.[3][9]

| Solvent | Temperature (°C) | Temperature (K) | Molar Mass Solubility ( g/mol ) | Mole Fraction (x₁) |

| Methanol | 28 | 301 | 0.021 | 0.012 |

| 30 | 303 | 0.024 | 0.014 | |

| 35 | 308 | 0.034 | 0.019 | |

| 38 | 311 | 0.043 | 0.024 | |

| 40 | 313 | 0.050 | 0.028 | |

| Ethanol | 28 | 301 | 0.088 | 0.035 |

| 30 | 303 | 0.100 | 0.039 | |

| 35 | 308 | 0.134 | 0.051 | |

| 38 | 311 | 0.163 | 0.061 | |

| 40 | 313 | 0.186 | 0.069 | |

| Acetone | 28 | 301 | 0.082 | 0.018 |

| 30 | 303 | 0.091 | 0.020 | |

| 35 | 308 | 0.117 | 0.026 | |

| 38 | 311 | 0.138 | 0.030 | |

| 40 | 313 | 0.155 | 0.034 | |

| Ethyl Acetate | 28 | 301 | 0.198 | 0.068 |

| 30 | 303 | 0.224 | 0.076 | |

| 35 | 308 | 0.297 | 0.098 | |

| 38 | 311 | 0.355 | 0.115 | |

| 40 | 313 | 0.400 | 0.128 |

Data sourced from G. S. B. K. A. Ginting, et al. (2007), ScienceAsia.[3][9] The solubility of stearic acid was found to be highest in ethyl acetate, followed by ethanol, acetone, and methanol.[3] This trend is influenced by solvent polarity and hydrogen bonding capabilities.[3]

Experimental Protocol for Solubility Determination

The following section details a standard gravimetric method for determining the solubility of a solid solute like this compound in an organic solvent. This method is reliable for generating precise solubility data at controlled temperatures.[3][10]

-

This compound (solute), high purity (>99%)

-

Selected organic solvent (e.g., ethanol, acetone, hexane)

-

Analytical balance (accuracy ±0.0001 g)

-

Isothermal water bath or temperature-controlled shaker

-

Sealed glass vials or flasks (e.g., 20 mL scintillation vials)

-

Magnetic stirrer and stir bars

-

Syringe with a micropore filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or watch glasses

-

Drying oven or vacuum desiccator

-

Thermometer

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Place the vial in the isothermal water bath set to the desired experimental temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation. The time required for equilibration should be determined empirically.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully draw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a micropore filter to prevent the transfer of any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, labeled weighing bottle.

-

Record the total weight of the weighing bottle and the aliquot.

-

Evaporate the solvent from the aliquot. This can be done by placing the weighing bottle in a drying oven at a temperature below the boiling point of the solvent and below the melting point of this compound, or by using a vacuum desiccator at room temperature.

-

Continue the drying process until a constant weight of the remaining solid (this compound) is achieved. This is confirmed by repeated weighing until the mass does not change significantly between measurements.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound and the mass of the empty weighing bottle from the total mass of the bottle plus the aliquot.

-

Solubility is typically expressed as grams of solute per 100 g of solvent or as a mole fraction.

-

Visualization of Experimental Workflow

The logical steps involved in the experimental determination of solubility can be visualized as a workflow.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. scienceasia.org [scienceasia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 6. Stearic acid | 57-11-4 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Thermal Properties of Pure Lauryl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of pure Lauryl Stearate (also known as Dodecyl Stearate). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this fatty acid ester in their work, particularly in applications where its thermal behavior is a critical parameter. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and detailed experimental methodologies.

Core Thermal Properties

This compound is the ester of lauryl alcohol and stearic acid. It is a white, waxy solid at room temperature. Its thermal characteristics are fundamental to its application in various fields, including as an emollient, thickener, and phase change material.

Physical and Thermal Data

| Property | Value | Units | Notes / Synonyms |

| Chemical Name | Dodecyl octadecanoate | - | This compound, Dodecyl Stearate |

| CAS Number | 5303-25-3 | - | - |

| Molecular Formula | C₃₀H₆₀O₂ | - | - |

| Molecular Weight | 452.8 | g/mol | [1] |

| Physical State | Solid | - | At standard temperature and pressure |

| Melting Point | ~41 | °C | [2] |

| Boiling Point | 484.9 ± 13.0 | °C | At 760 mmHg[2] |

| Flash Point | 255.5 ± 9.7 | °C | [2] |

| Density | 0.9 ± 0.1 | g/cm³ | [2] |

| Heat of Fusion | Data not available in searched literature. | J/g | - |

| Specific Heat Capacity | Data not available in searched literature. | J/(g·K) | - |

| Thermal Conductivity | Data not available in searched literature. | W/(m·K) | - |

| Decomposition Temp. | Data not available in searched literature. | °C | See Section 2.2 for typical TGA protocol. |

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the typical methodologies for determining the key thermal properties of fatty acid esters like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and heat of fusion of a material.

Methodology:

-

Sample Preparation: A small sample of high-purity this compound (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.

-

Temperature Program: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature sufficiently above its melting point (e.g., 80 °C).

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in an open ceramic or aluminum TGA crucible.

-

Instrument Setup: The TGA instrument is tared to zero with an empty crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a high temperature, for instance, 600 °C, to ensure complete decomposition.

-

Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, to prevent oxidation.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperatures at specific weight loss percentages (e.g., 5%, 50%) are determined to characterize the thermal stability.

Logical Relationship of Thermal Properties in Formulation

The thermal properties of this compound are interconnected and influence its suitability for various applications, especially in drug delivery systems where it might be used as a lipid matrix for controlled release or as a component in solid lipid nanoparticles.

Conclusion

This guide has consolidated the available data on the thermal properties of pure this compound and outlined the standard methodologies for their determination. While foundational properties such as melting and boiling points are established, a notable gap exists in the publicly available, experimentally determined data for its heat of fusion, specific heat capacity, and thermal conductivity. For applications requiring precise thermal management and modeling, it is recommended that these properties be determined experimentally using the protocols described herein. The provided workflows and diagrams serve as a practical reference for setting up such experimental investigations.

References

Spectroscopic Profile of Lauryl Stearate: A Technical Guide

Introduction

Lauryl Stearate (also known as dodecyl octadecanoate) is a wax ester composed of lauryl alcohol and stearic acid. It finds extensive application in the cosmetic and personal care industry as an emollient, skin conditioning agent, and thickener. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and stability testing. Spectroscopic analysis provides a powerful toolkit for the structural elucidation and characterization of such compounds. This technical guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Data Presentation

The following sections summarize the key spectroscopic data for this compound. The NMR and IR data are predicted based on established chemical shift and absorption frequency databases for analogous long-chain esters, providing a reliable reference for experimental verification. The mass spectrometry data is derived from publicly available experimental results.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ - (Lauryl chain) |

| ~2.28 | Triplet | 2H | -CH₂ -C=O (Stearate chain) |

| ~1.62 | Quintet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |

| ~1.25 | Broad Singlet | ~48H | -(CH₂ )n- (Overlapping methylene groups of both chains) |

| ~0.88 | Triplet | 6H | -CH₃ (Terminal methyl groups of both chains) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.4 | -O-C H₂- (Lauryl chain) |

| ~34.4 | -C H₂-C=O (Stearate chain) |

| ~31.9 | -(C H₂)n- (Methylene carbons) |

| ~29.7 - ~29.1 | -(C H₂)n- (Overlapping methylene carbons of both chains) |

| ~25.9 | -O-CH₂-C H₂- |

| ~25.0 | -C H₂-CH₂-C=O |

| ~22.7 | -C H₂-CH₃ (Adjacent to terminal methyls) |

| ~14.1 | -C H₃ (Terminal methyl carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, ~2918, ~2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| ~1738 | Strong | C=O stretching of the ester group |

| ~1465 | Medium | C-H bending (scissoring) of CH₂ groups |

| ~1377 | Medium | C-H bending (symmetric) of CH₃ groups |

| ~1170 | Strong | C-O stretching of the ester group |

| ~722 | Medium | C-H rocking of long methylene chains ((CH₂)n, n ≥ 4) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Mass Spectrometry Data (Electron Ionization - EI) [1][2]

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 57 | 99.99 | [C₄H₉]⁺ |

| 43 | 92.73 | [C₃H₇]⁺ |

| 285 | 81.13 | [CH₃(CH₂)₁₆CO]⁺ (Stearoyl cation) |

| 55 | 56.93 | [C₄H₇]⁺ |

| 71 | 49.89 | [C₅H₁₁]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: The data can be acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation: Apply high pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: The analysis can be performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography:

-

Column: Use a non-polar capillary column suitable for the analysis of fatty acid esters.

-

Injector: Set the injector temperature to a high value (e.g., 250°C) to ensure complete vaporization.

-

Oven Program: Use a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation and elution of the compound (e.g., start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min and hold for 5 minutes).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-500).

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

-

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and quality control, it is always recommended to acquire experimental data on the specific sample of interest and compare it with reference data.

References

Lauryl Stearate in Scientific Research: An In-depth Technical Guide for Drug Development Professionals

An exploration of the applications of Lauryl Stearate in advanced drug delivery systems, focusing on its role in the formulation of lipid-based nanoparticles for targeted therapies.

Introduction

This compound, the ester of lauryl alcohol and stearic acid, is a waxy solid that has garnered significant interest in pharmaceutical research and development.[1][2] Its lipophilic nature, biocompatibility, and ability to form stable matrices make it an excellent candidate for various drug delivery applications.[3][4] This technical guide provides a comprehensive overview of the utilization of this compound in scientific research, with a particular focus on its application in the development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for targeted drug delivery, especially in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their formulation strategies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in pharmaceutical formulations. These properties influence its behavior as an excipient and its performance in drug delivery systems.

| Property | Value | Reference(s) |

| Chemical Name | Dodecyl octadecanoate | [3] |

| Synonyms | This compound, Dodecyl stearate | [1][3] |

| CAS Number | 5303-25-3 | [1] |

| Molecular Formula | C30H60O2 | [2][3] |

| Molecular Weight | 452.8 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 41°C | [2] |

| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| LogP (calculated) | 14.52 | [2] |

| Purity | >99% | [1] |

| Storage | Room temperature | [1] |

Applications in Drug Delivery: SLNs and NLCs

This compound is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are advanced drug delivery systems designed to improve the therapeutic index of various drugs.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, surfactants, and water.[5] The solid lipid core can encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This unstructured lipid core offers higher drug loading capacity and reduces the potential for drug expulsion during storage compared to SLNs.

Key Advantages of this compound-Based Nanoparticles:

-

Controlled and Sustained Release: The solid matrix of this compound allows for the prolonged release of encapsulated drugs.[4]

-

Improved Bioavailability: By encapsulating poorly water-soluble drugs, these nanoparticles can enhance their oral bioavailability.

-

Targeted Delivery: The surface of the nanoparticles can be functionalized to target specific tissues or cells, such as tumor cells.

-

Protection of Labile Drugs: The lipid matrix protects sensitive drug molecules from enzymatic and hydrolytic degradation.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based nanoparticles. While stearic acid is a component of this compound, many published protocols utilize stearic acid as the primary solid lipid. The following protocols are based on these established methods and can be adapted for formulations specifically using this compound.

Preparation of Doxorubicin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of doxorubicin-loaded SLNs using a hot homogenization technique followed by ultrasonication.

Materials:

-

This compound (or Stearic Acid as a proxy)

-

Doxorubicin Hydrochloride

-

Soybean Lecithin (or another suitable surfactant)

-

Polysorbate 80 (Tween 80)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Magnetic stirrer with heating plate

-

Water bath

-

Centrifuge

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the this compound by heating it to approximately 10°C above its melting point (around 51°C).

-

Dissolve the specified amount of Doxorubicin Hydrochloride and soybean lecithin in the molten lipid under magnetic stirring to form a clear lipid phase.

-

-

Preparation of the Aqueous Phase:

-

Dissolve Polysorbate 80 in deionized water and heat it to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the lipid phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

-

-

Sonication:

-

Immediately subject the hot pre-emulsion to probe sonication at a specific amplitude for a set duration (e.g., 10 minutes) to reduce the particle size to the nanometer range.

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Purification:

-

Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase.

-

Wash the nanoparticle pellet with deionized water to remove any un-encapsulated drug and excess surfactant.

-

Resuspend the final SLN pellet in a suitable buffer (e.g., PBS) for further characterization and use.

-

Experimental workflow for preparing Doxorubicin-loaded SLNs.

Determination of Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE) and drug loading (DL) are critical parameters to quantify the amount of drug successfully incorporated into the nanoparticles.

Procedure:

-

Separate the nanoparticles from the aqueous phase by ultracentrifugation.

-

Quantify the amount of free, un-encapsulated drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the EE and DL using the following formulas:

-

Encapsulation Efficiency (%EE):

-

Drug Loading (%DL):

-

In Vitro Drug Release Study

This protocol outlines a dialysis bag method to assess the in vitro release profile of the drug from the nanoparticles.

Procedure:

-

Disperse a known amount of the drug-loaded nanoparticle formulation in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).

-

Place the dispersion in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

Plot the cumulative percentage of drug released as a function of time.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and evaluation of lipid-based nanoparticles. Note that some of this data is derived from studies using stearic acid as the solid lipid, which serves as a close proxy for this compound.

Table 1: Physicochemical Characterization of Paclitaxel-Loaded NLCs

| Formulation Code | Solid Lipid : Liquid Lipid Ratio | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |

| NLC-1 | Stearic Acid : Oleic Acid (9:1) | 172.8 ± 0.8 | 0.25 ± 0.02 | -28.1 ± 1.2 | 85.2 ± 1.5 |

| NLC-2 | Stearic Acid : Oleic Acid (8:2) | 185.4 ± 1.2 | 0.28 ± 0.03 | -25.6 ± 0.9 | 87.6 ± 1.1 |

| NLC-3 | Stearic Acid : Capryol 90 (9:1) | 276.0 ± 2.1 | 0.31 ± 0.01 | -24.9 ± 0.7 | 87.6 ± 0.9 |

| NLC-4 | Stearic Acid : Capryol 90 (8:2) | 314.0 ± 3.5 | 0.35 ± 0.04 | -20.2 ± 1.3 | 84.3 ± 1.8 |

Data adapted from studies on paclitaxel-loaded NLCs for illustrative purposes.[3][6]

Table 2: In Vitro Release of Paclitaxel from Stearic Acid-Based SLNs

| Time (hours) | Cumulative Release (%) from SLNs with 0.5% Poloxamer | Cumulative Release (%) from SLNs with 1.0% Poloxamer | Cumulative Release (%) from SLNs with 1.5% Poloxamer |

| 1 | 5.2 | 4.1 | 3.5 |

| 2 | 8.9 | 6.8 | 5.9 |

| 4 | 12.5 | 9.7 | 8.2 |

| 8 | 17.6 | 14.3 | 12.0 |

| 12 | 21.3 | 18.1 | 15.4 |

| 24 | 25.0 | 22.5 | 19.8 |

Data adapted from a study on paclitaxel release from stearic acid SLNs to illustrate a typical release profile.[5]

Impact on Cellular Signaling Pathways: The PI3K/Akt Pathway in Breast Cancer

A significant application of this compound-based nanoparticles is in the targeted delivery of anticancer drugs. These nanocarriers can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentration in cancer cells and potentially overcoming drug resistance mechanisms. One of the key signaling pathways implicated in breast cancer progression and drug resistance is the PI3K/Akt/mTOR pathway.[7][8][9]

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and apoptosis.[10] Aberrant activation of this pathway is a common feature in many cancers, including breast cancer, and is often associated with resistance to chemotherapy.[11] Nanoparticles loaded with drugs like doxorubicin or specific PI3K inhibitors can be designed to target cancer cells and modulate this pathway.[12]

PI3K/Akt signaling pathway modulation by Doxorubicin-loaded nanoparticles.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

MCF-7 breast cancer cells

-

Drug-loaded this compound nanoparticles

-

Blank (drug-free) nanoparticles

-

Free drug solution

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the drug-loaded nanoparticles, blank nanoparticles, and free drug in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Workflow for assessing nanoparticle cytotoxicity using the MTT assay.

Conclusion

This compound is a versatile and valuable excipient in the field of pharmaceutical sciences, particularly for the development of advanced drug delivery systems. Its favorable physicochemical properties make it an ideal candidate for formulating Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. These nanoparticle systems offer significant advantages in terms of controlled drug release, enhanced bioavailability, and the potential for targeted delivery to specific disease sites. The ability to encapsulate therapeutic agents and modulate critical cellular signaling pathways, such as the PI3K/Akt pathway in cancer, highlights the immense potential of this compound-based nanocarriers in developing more effective and less toxic therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the capabilities of this compound in their future research endeavors.

References

- 1. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. banglajol.info [banglajol.info]

- 4. Preparation and characterization of solid lipid nanoparticles loaded with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Characterization of Solid Lipid Nanoparticles Loaded with a Highly Active Doxorubicin Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. The PI3K/AKT/mTOR signaling pathway in breast cancer: Review of clinical trials and latest advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. doaj.org [doaj.org]

- 10. researchgate.net [researchgate.net]

- 11. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Lauryl Stearate: A Comprehensive Technical Guide for Phase Change Material Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Stearate, also known as dodecyl octadecanoate, is a fatty acid ester that is gaining attention as a potential organic phase change material (PCM). PCMs are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (typically between solid and liquid states). This property makes them highly suitable for a variety of thermal energy storage and temperature regulation applications. For the pharmaceutical and drug development sectors, PCMs with phase transition temperatures near physiological conditions are of particular interest for applications such as temperature-controlled transport of sensitive biologicals and thermally-activated drug delivery systems.

This technical guide provides an in-depth overview of this compound as a PCM, covering its thermophysical properties, synthesis, experimental characterization, and potential applications in the pharmaceutical and drug development fields.

Thermophysical Properties of this compound

The performance of a PCM is primarily determined by its thermophysical properties. While extensive data on eutectic mixtures of lauric and stearic acid is available, specific data for the single-component ester, this compound, is less common. This section summarizes the available quantitative data for this compound.

| Property | Value | Unit | Source(s) |

| Chemical Formula | C₃₀H₆₀O₂ | - | [1][2][3] |

| Molecular Weight | 452.80 | g/mol | [1][2][3] |

| Melting Point | 41 - 48 | °C | [4][5] |

| Density | 0.858 | g/cm³ | [4] |

| Latent Heat of Fusion | Not explicitly found in searches | J/g | - |

| Thermal Conductivity | Not explicitly found in searches | W/(m·K) | - |

Note: The latent heat of fusion and thermal conductivity are critical parameters for a PCM. While direct experimental values for this compound were not found in the literature search, it is expected to be in a similar range to other long-chain fatty acid esters. For reference, eutectic mixtures of lauric and stearic acid exhibit a latent heat of fusion in the range of 160-180 J/g.[6] The thermal conductivity of organic PCMs is generally low, often requiring the incorporation of high-conductivity materials to enhance heat transfer rates.[7][8]

Synthesis of this compound

This compound is typically synthesized through a process called Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (stearic acid) with an alcohol (lauryl alcohol).[9][10][11][12][13]

Reaction:

Stearic Acid + Lauryl Alcohol ⇌ this compound + Water

An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and the water produced is removed from the reaction mixture.[11][12][13]

Experimental Protocols for Characterization

The characterization of this compound as a PCM involves several key experiments to determine its thermophysical properties and thermal reliability.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the melting temperature and latent heat of fusion of a PCM.[14][15]

Methodology:

-

A small, precisely weighed sample of this compound is placed in an aluminum pan.

-

The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen).

-

The heat flow into the sample is measured as a function of temperature.

-

The melting point is identified as the peak temperature of the endothermic phase transition, and the latent heat of fusion is calculated from the area under the peak.[14]

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of the PCM.[16]

Methodology:

-

A sample of this compound is heated at a constant rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.[16]

Thermal Conductivity Measurement

The thermal conductivity of the PCM in both its solid and liquid states is a crucial parameter for designing thermal energy storage systems. Various methods can be employed for this measurement, such as the transient plane source (TPS) technique or the hot-wire method.[7]

Methodology (Transient Plane Source):

-

A sensor consisting of a thin, electrically insulated nickel spiral is placed in contact with the this compound sample.

-

A short electrical pulse is passed through the sensor, generating a small amount of heat.

-

The temperature increase of the sensor is recorded as a function of time.

-

The thermal conductivity of the material is calculated from the temperature versus time response.

Visualization of Experimental Workflows

Synthesis of this compound (Fischer Esterification)

Caption: Fischer Esterification workflow for this compound synthesis.

Characterization of this compound as a PCM

Caption: Experimental workflow for characterizing this compound as a PCM.

Applications in Drug Development

The application of PCMs in drug delivery is an emerging field, with a focus on creating "smart" systems that release therapeutic agents in response to specific stimuli, such as temperature.[17][18][19][20][21][22][23] While specific studies on this compound for drug delivery are limited, the principles demonstrated with other fatty acids and their esters are applicable.

Thermally-Activated Drug Release

The solid-to-liquid phase transition of a PCM can be harnessed to trigger the release of an encapsulated drug.[17][19][20][21]

Mechanism:

-

A therapeutic drug is encapsulated within a solid matrix of this compound.

-

This formulation is administered to the target site.

-

A localized temperature increase, for example, through focused ultrasound or near-infrared (NIR) irradiation of co-encapsulated photothermal agents, raises the temperature of the PCM above its melting point.[17][19][20]

-

The this compound matrix melts, leading to the rapid release of the encapsulated drug at the desired location.[17][19]

This approach offers the potential for on-demand drug delivery, which can enhance therapeutic efficacy and minimize systemic side effects.[19][23]

Biocompatibility and Safety

For any material to be used in pharmaceutical applications, its biocompatibility and safety are of paramount importance. Fatty acid esters, in general, are considered to be biocompatible and have low toxicity.[17][19][24] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe for use in cosmetic formulations when formulated to be non-irritating.[1] While this provides a good indication of its safety, further specific toxicological studies would be required for its approval in drug delivery applications.

Conclusion